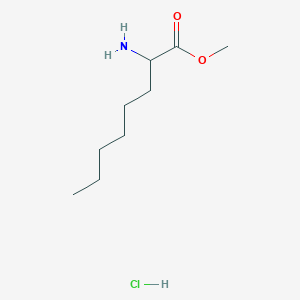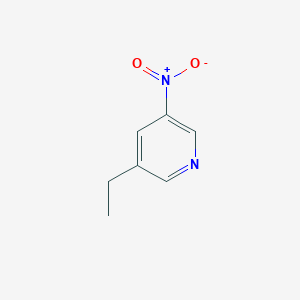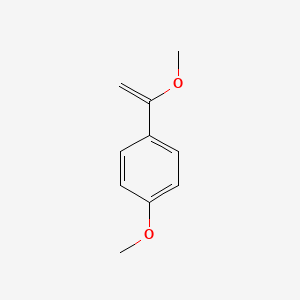
Benzene, 1-methoxy-4-(1-methoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-(1-methoxyethenyl)-: is an organic compound with the molecular formula C9H10O 1-Methoxy-1-phenylethene or 1-Methoxyvinylbenzene . This compound features a benzene ring substituted with a methoxy group (-OCH3) and a methoxyethenyl group (-CH2CH2OCH3).
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl iodide followed by hydrolysis to form the desired compound.
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methoxyethene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of Benzene, 1-methoxy-4-(1-methoxyethenyl)- typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for efficiency and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-methoxyethenyl)- can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives with fewer oxygen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives with fewer oxygen atoms.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Benzene, 1-methoxy-4-methyl-: (p-Methylanisole)
Benzene, 1-methoxy-4-(1-methoxyethyl)-: (1-Methoxy-4-(1-methoxyethyl)benzene)
Uniqueness: Benzene, 1-methoxy-4-(1-methoxyethenyl)- is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
Properties
CAS No. |
51440-56-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |
InChI Key |
AVQPWRZDVLERPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


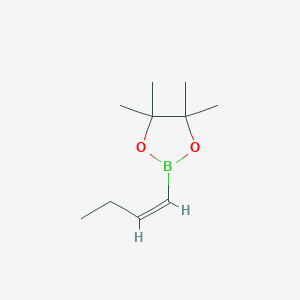


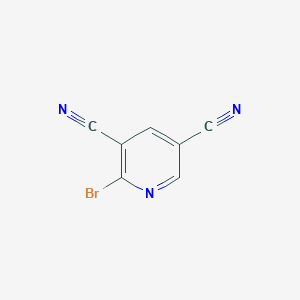
![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
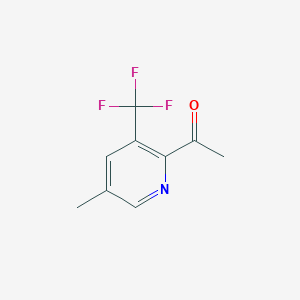
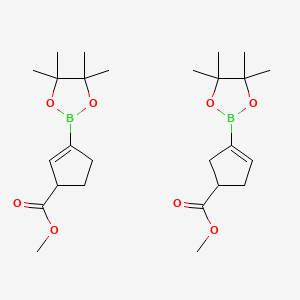
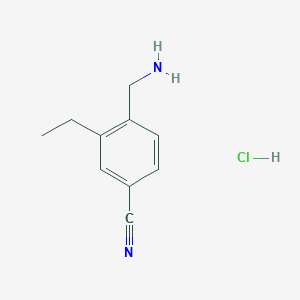
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
